molecular formula C18H20N2O3S B5488940 N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide

N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide

Cat. No.: B5488940
M. Wt: 344.4 g/mol
InChI Key: LUWGKEWEQXRCLA-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide is a complex organic compound that features a benzamide core with an oxolan-2-ylmethyl and a thiophen-2-ylacetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide typically involves multi-step organic reactions. One common method involves the acylation of 2-aminobenzamide with 2-(thiophen-2-yl)acetyl chloride to form an intermediate, which is then reacted with oxolan-2-ylmethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiophene ring and benzamide core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an oxolan-2-ylmethyl group and a thiophen-2-ylacetamido group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(2-thiophen-2-ylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(11-14-6-4-10-24-14)20-16-8-2-1-7-15(16)18(22)19-12-13-5-3-9-23-13/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWGKEWEQXRCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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